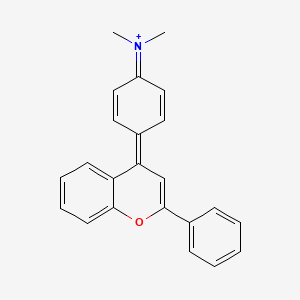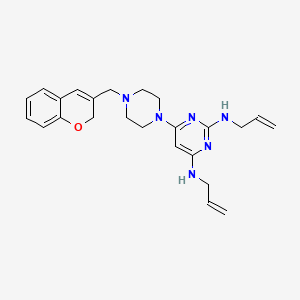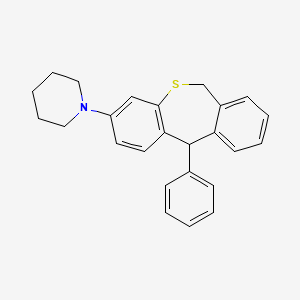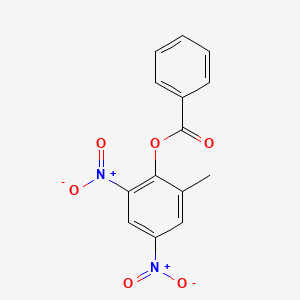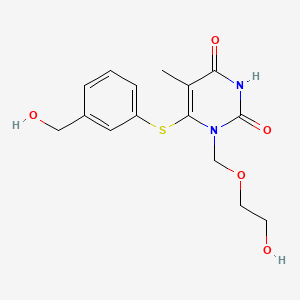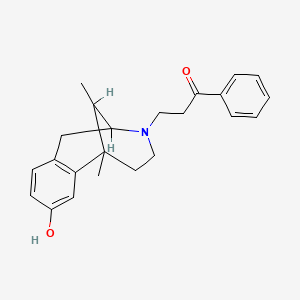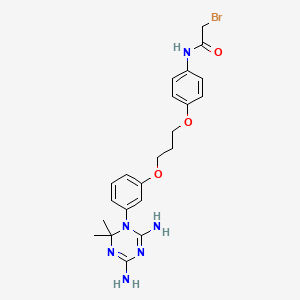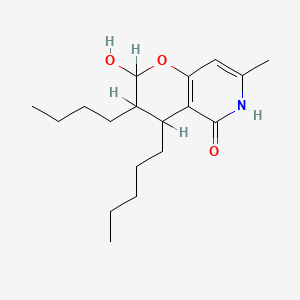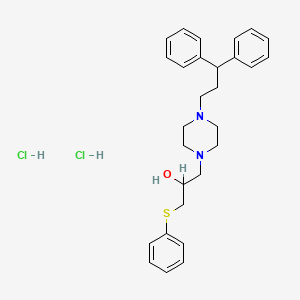
1-(3,3-Diphenylpropyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,3-Diphenylpropyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 3,3-diphenylpropyl group and a 2-hydroxy-3-phenylthiopropyl group. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid, enhancing its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-diphenylpropyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine dihydrochloride typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 3,3-Diphenylpropyl Group: This step involves the alkylation of the piperazine ring with 3,3-diphenylpropyl halide in the presence of a strong base like sodium hydride or potassium carbonate.
Introduction of the 2-Hydroxy-3-phenylthiopropyl Group: This can be achieved by reacting the intermediate with 2-hydroxy-3-phenylthiopropyl halide under nucleophilic substitution conditions.
Formation of the Dihydrochloride Salt: The final product is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,3-Diphenylpropyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon chain.
Substitution: The phenylthiopropyl group can undergo nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3,3-Diphenylpropyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 1-(3,3-diphenylpropyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,3-Diphenylpropyl)piperazine: Lacks the 2-hydroxy-3-phenylthiopropyl group, making it less complex.
4-(2-Hydroxy-3-phenylthiopropyl)piperazine: Lacks the 3,3-diphenylpropyl group, affecting its overall properties.
Uniqueness
1-(3,3-Diphenylpropyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine dihydrochloride is unique due to the combination of both the 3,3-diphenylpropyl and 2-hydroxy-3-phenylthiopropyl groups on the piperazine ring. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
143760-03-6 |
|---|---|
Formule moléculaire |
C28H36Cl2N2OS |
Poids moléculaire |
519.6 g/mol |
Nom IUPAC |
1-[4-(3,3-diphenylpropyl)piperazin-1-yl]-3-phenylsulfanylpropan-2-ol;dihydrochloride |
InChI |
InChI=1S/C28H34N2OS.2ClH/c31-26(23-32-27-14-8-3-9-15-27)22-30-20-18-29(19-21-30)17-16-28(24-10-4-1-5-11-24)25-12-6-2-7-13-25;;/h1-15,26,28,31H,16-23H2;2*1H |
Clé InChI |
NLQHRSCKLKNNCR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCC(C2=CC=CC=C2)C3=CC=CC=C3)CC(CSC4=CC=CC=C4)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







